molecular formula C27H24F2N4O3S B2897920 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-69-7

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2897920
CAS No.: 1115323-69-7
M. Wt: 522.57
InChI Key: MTYQBHYNBUWSOB-UHFFFAOYSA-N
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Description

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a difluorophenyl group, and a propylbenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable difluorobenzene derivative reacts with an amine group.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone intermediate with a thiol derivative under mild conditions.

    Amide Bond Formation: The final step involves the coupling of the intermediate with N-propylbenzamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the quinazolinone core may inhibit certain kinases, while the difluorophenyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.

    4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the propyl group, in particular, may influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3S/c1-2-13-30-25(35)18-9-7-17(8-10-18)15-33-26(36)20-5-3-4-6-22(20)32-27(33)37-16-24(34)31-23-12-11-19(28)14-21(23)29/h3-12,14H,2,13,15-16H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYQBHYNBUWSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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